7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multiple steps. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid using stannous chloride dihydrate as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. general methods for producing similar carboxylic acids involve the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using agents like stannous chloride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums.
Reducing Agents: Stannous chloride dihydrate.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction typically results in the formation of simpler compounds.
Scientific Research Applications
7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid.
Uniqueness
This detailed overview provides a comprehensive understanding of 7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67637-75-6 |
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Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
7-(1-carboxyethyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO5S/c1-5-3-7-9(14)8(12(17)18)4-13(10(7)19-5)6(2)11(15)16/h3-4,6H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
VDKMYZFUGQNTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)C(C)C(=O)O |
Origin of Product |
United States |
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